2-(Pyrimidin-2-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-2-6-8-4-1-5-9-6;/h1,4-5H,2-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGLSVSIQKZECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735177 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198118-04-5 | |
| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)ethanamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. One common method includes the reaction of pyrimidine-2-carbaldehyde with ethanamine in the presence of a reducing agent to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying under inert gas to ensure stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Overview
Molecular Formula : C7H10ClN3
Molecular Weight : 159.62 g/mol
CAS Number : 1198118-04-5
The compound features a pyrimidine ring attached to an ethanamine group, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
2-(Pyrimidin-2-yl)ethanamine hydrochloride is primarily studied for its potential therapeutic effects, including:
- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens by disrupting microbial cell functions through interference with critical enzyme systems essential for microbial survival.
- Antitumor Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancer. The highest potency was observed in specific derivatives that enhanced cellular uptake and retention.
- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds similar to this one have been investigated for their ability to inhibit cholinesterase enzymes involved in the disease's pathophysiology.
Biological Research
The compound is also studied for its interactions with various biological macromolecules:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This mechanism underlies its antimicrobial and antitumor activities.
- Potential as a Drug Candidate : The structural features of this compound allow it to act as a ligand in drug design, affecting metabolic pathways through interactions with enzymes and receptors .
Data Tables
| Application Area | Activity Type | Target Pathogen/Condition | References |
|---|---|---|---|
| Antimicrobial | Antibacterial | Various pathogens | |
| Antitumor | Antiproliferative | Breast, colon, lung cancer | |
| Neuroprotection | Cholinesterase Inhibition | Alzheimer's Disease |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity.
Case Study 2: Antitumor Efficacy
In vitro testing on various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth. Notably, modifications to the pyrimidine ring enhanced selectivity against resistant cell lines.
Case Study 3: Neuroprotective Properties
Research focusing on neuroprotective effects showed that derivatives of this compound could inhibit cholinesterase activity effectively in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Ethanamine Derivatives
Compound A : 2-(5-Methyl-1H-indol-3-yl)ethanamine Hydrochloride
- CAS : 1010-95-3
- Formula : C₁₁H₁₄N₂·HCl
- Molecular Weight : 210.7 g/mol
- Properties: Light brown powder, hallucinogenic activity (e.g., α-Methyltryptamine derivatives). Interacts with serotonin receptors (5-HT2A) .
- Key Difference : The indole ring enables π-π stacking with aromatic residues in CNS receptors, unlike the pyrimidine ring, which may favor interactions with enzymes like HSP90 or kinases .
Compound B : 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride
- CAS : 151410-15-0
- Formula : C₁₇H₁₉ClN₂
- Molecular Weight : 294.8 g/mol
Table 1: Indole vs. Pyrimidine Derivatives
| Property | 2-(Pyrimidin-2-yl)ethanamine HCl | Indole Derivatives (e.g., Compound A) |
|---|---|---|
| Aromatic System | Pyrimidine (2 nitrogen atoms) | Indole (benzene fused to pyrrole) |
| Molecular Weight | 159.62 | 210.7–294.8 |
| Pharmacological Target | Kinases, nucleic acid enzymes | Serotonin receptors (5-HT2A) |
| Toxicity Profile | Moderate (oral/skin/inhalation) | Severe (hallucinogenic, overdose risks) |
Pyridine and Pyrimidine Hybrid Derivatives
Compound C : 2-(4-Methyl-6-(Pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride
- CAS : 1196155-36-8
- Formula : C₁₂H₁₅ClN₄
- Molecular Weight : 250.73 g/mol
- Properties : Dual pyridine-pyrimidine system enhances aromatic stacking and binding affinity. However, increased molecular weight may reduce solubility compared to the simpler pyrimidine analog .
Compound D : 2-[(2-Aminoethyl)disulfanyl]pyridine Hydrochloride
Table 2: Hybrid Derivatives Comparison
| Property | 2-(Pyrimidin-2-yl)ethanamine HCl | Compound C | Compound D |
|---|---|---|---|
| Heterocycles | Pyrimidine | Pyrimidine + Pyridine | Pyridine + Disulfide |
| Solubility | Moderate (hydrochloride salt) | Lower (larger structure) | Variable (disulfide) |
| Applications | Enzyme inhibition | Multitarget ligands | Prodrug linkers |
Salt Form Variants
Compound E : 2-(Pyrimidin-2-yl)ethanamine Dihydrochloride
- CAS : 99357-24-1
- Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- Properties: Dihydrochloride form increases aqueous solubility, advantageous for intravenous formulations. Higher chloride content may alter crystallization behavior .
Table 3: Salt Form Comparison
| Property | Monohydrochloride (Target) | Dihydrochloride (Compound E) |
|---|---|---|
| Chloride Content | 1 equivalent | 2 equivalents |
| Solubility | Moderate | Higher |
| Storage Stability | Stable at room temperature | May require controlled humidity |
Biological Activity
2-(Pyrimidin-2-yl)ethanamine hydrochloride is a compound featuring a pyrimidine ring attached to an ethanamine group, which is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C6H9N3·HCl, with a molecular weight of approximately 165.62 g/mol. The presence of the pyrimidine ring contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .
- Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing cellular responses that are crucial for therapeutic effects.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential against various pathogens:
- Mechanism : The compound's ability to disrupt microbial cell functions is linked to its interference with enzyme systems critical for microbial survival .
Antitumor Activity
The compound has shown promising results in cancer research:
- Case Study : A study demonstrated that pyrimidine analogs, including this compound, exhibited antiproliferative effects against breast, colon, and lung cancer cell lines. The highest potency was observed in specific derivatives that enhanced cellular uptake and retention .
Neuroprotective Effects
There is emerging evidence suggesting that this compound could have neuroprotective properties:
- Alzheimer’s Disease : Compounds similar to 2-(Pyrimidin-2-yl)ethanamine have been investigated for their ability to inhibit cholinesterase enzymes, which are involved in the pathophysiology of Alzheimer’s disease. This suggests potential applications in neurodegenerative disease therapies .
Comparative Analysis
A comparison between this compound and related compounds highlights its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(Pyridin-2-yl)ethanamine hydrochloride | Pyridine derivative | Antimicrobial |
| 2-(Quinolin-2-yl)ethanamine hydrochloride | Quinoline derivative | Antitumor |
| This compound | Pyrimidine derivative | Antimicrobial, Antitumor |
The pyrimidine ring provides distinct biological activities compared to its pyridine and quinoline counterparts, making it a versatile scaffold in drug design .
Research Findings
Recent studies have focused on optimizing the biological activity of pyrimidine derivatives:
- Optimization Studies : Research has shown that modifications to the structure can enhance potency and selectivity against specific targets. For instance, substituents on the pyrimidine ring have been linked to improved enzyme inhibition profiles .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups can significantly influence the biological activity of these compounds. For example, the introduction of lipophilic groups has been associated with increased cellular permeability and enhanced therapeutic effects .
Q & A
What are the established synthetic routes for 2-(Pyrimidin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or reductive amination. For example, in Example 137 of a patent application (), 2-(pyrimidin-2-yl)ethanamine was used as a precursor in imidazo[4,5-b]pyridine synthesis. Key optimization steps include:
- Temperature control : Maintaining ≤0°C during amine hydrochloride salt formation to minimize side reactions.
- Catalyst selection : Using palladium catalysts for cross-coupling reactions involving pyrimidine rings.
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) to isolate the hydrochloride salt.
Yield improvements (≥75%) are achieved by slow addition of HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .
How can crystallographic data for this compound be refined to resolve structural ambiguities?
Methodological Answer:
X-ray crystallography using SHELXL ( ) is recommended for refinement. Challenges include:
- Disordered pyrimidine rings : Apply restraints (e.g., DFIX, SIMU) to stabilize thermal motion parameters.
- Hydrogen bonding : Use ISOR restraints for HCl counterion positions.
Validation metrics (R1 ≤ 5%, wR2 ≤ 12%) ensure reliability. For twinned crystals, use TWIN/BASF commands in SHELXL to model twin domains .
What analytical techniques are critical for quantifying impurities in this compound batches?
Methodological Answer:
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (95:5 to 50:50 gradient). Detect impurities like unreacted pyrimidine intermediates (e.g., 2-aminomethylpyrimidine, ) at LOD ≤0.1% .
- NMR spectroscopy : Compare H and C spectra to reference standards (e.g., LGC-certified impurities in ) to identify residual solvents (e.g., DMF) or dimerization byproducts.
How does this compound interact with monoamine oxidases (MAOs), and what experimental designs are used to assess inhibition kinetics?
Methodological Answer:
Following protocols in :
- Enzyme assays : Incubate MAO-A/B (1 µg/mL) with the compound (10 µM–1 mM) and substrate kynuramine (MAO-A: 43 µM, MAO-B: 23 µM) in phosphate buffer (pH 7.4) at 37°C.
- IC50 determination : Use nonlinear regression to fit dose-response curves. For this compound, IC50 values <10 µM suggest competitive inhibition.
- Validation : Include positive controls (e.g., selegiline for MAO-B) and validate via LC-MS/MS quantification of 4-hydroxyquinoline (MAO product) .
What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with PyMOL to model interactions with MAO-B (PDB ID: 2V5Z). Focus on pyrimidine’s π-π stacking with FAD cofactor and amine’s hydrogen bonding to Tyr435.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
How do structural modifications of the pyrimidine ring influence the compound’s physicochemical properties?
Methodological Answer:
- LogP optimization : Introduce electron-withdrawing groups (e.g., -F at C5) to reduce hydrophobicity (clogP ≤1.5 vs. parent compound’s 2.1).
- pKa modulation : Pyrimidine N1 protonation (pKa ~4.2) enhances solubility at physiological pH. Substituents at C4 (e.g., methyl) increase metabolic stability, as shown in analogs () .
What protocols ensure safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during weighing ( ).
- Waste management : Neutralize aqueous waste with 10% NaOH, adsorb solid waste on vermiculite, and incinerate at ≥1000°C (per EPA guidelines in ) .
How can contradictory solubility data across studies be resolved methodologically?
Methodological Answer:
- Standardize conditions : Measure solubility in PBS (pH 7.4) at 25°C using UV-Vis (λmax=265 nm). Discrepancies often arise from salt vs. free base comparisons.
- Hildebrand analysis : Calculate Hansen solubility parameters (δD=18.5, δP=12.3, δH=8.9 MPa) to identify compatible solvents (e.g., DMSO > ethanol > water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
